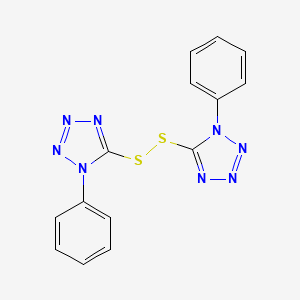

5,5'-Dithiobis(1-phenyl-1H-tetrazole)

Description

BenchChem offers high-quality 5,5'-Dithiobis(1-phenyl-1H-tetrazole) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5'-Dithiobis(1-phenyl-1H-tetrazole) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-5-[(1-phenyltetrazol-5-yl)disulfanyl]tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N8S2/c1-3-7-11(8-4-1)21-13(15-17-19-21)23-24-14-16-18-20-22(14)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXASCLMZSMFTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)SSC3=NN=NN3C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063705 | |

| Record name | 1H-Tetrazole, 5,5'-dithiobis[1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5117-07-7 | |

| Record name | 5,5′-Dithiobis[1-phenyl-1H-tetrazole] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5117-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Tetrazole, 5,5'-dithiobis(1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005117077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Tetrazole, 5,5'-dithiobis[1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Tetrazole, 5,5'-dithiobis[1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5'-dithiobis[1-phenyl-1H-tetrazole] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,5'-Dithiobis(1-phenyl-1H-tetrazole): Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 5,5'-Dithiobis(1-phenyl-1H-tetrazole), a symmetrical disulfide reagent of significant interest in medicinal chemistry, bioconjugation, and drug development. The document details its fundamental physicochemical properties, provides robust, field-tested protocols for its synthesis and characterization, and explores its primary application in thiol-disulfide exchange reactions. A central focus is placed on the mechanistic rationale behind its synthesis and reactivity, offering researchers and drug development professionals the foundational knowledge required for its effective application. This guide serves as an authoritative resource, consolidating essential data, experimental procedures, and safety considerations.

Core Compound Identity and Physicochemical Properties

5,5'-Dithiobis(1-phenyl-1H-tetrazole), also known as Bis(1-phenyl-1H-tetrazol-5-yl) disulfide, is a stable, symmetrical disulfide derived from its corresponding thiol, 1-phenyl-1H-tetrazole-5-thiol.[1] The molecule consists of two 1-phenyl-1H-tetrazole moieties linked by a disulfide bridge.[1] This structure is central to its function as a thiol-reactive agent.

The core properties of the compound are summarized in the table below, compiled from various chemical data repositories.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₀N₈S₂ | [1][2][3][4] |

| Molecular Weight | 354.41 g/mol | [3] |

| CAS Number | 5117-07-7 | [1][2][3][4] |

| Appearance | White to pale cream crystals or powder | [5] |

| Melting Point | 58-60 °C | [1] |

| Density | 1.59 g/cm³ (calculated) | [1] |

| XLogP3 | 2.4 | [1] |

| PSA (Polar Surface Area) | 137.8 Ų | [1] |

| Synonyms | Bis(1-phenyl-1H-tetrazol-5-yl) disulfide, 1,1-Diphenyl-bistetrazole-5,5-disulfide | [1][2] |

Synthesis and Purification

The primary and most efficient route for the synthesis of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) is the oxidative coupling of its thiol precursor, 1-phenyl-1H-tetrazole-5-thiol.[6] This transformation can be achieved using various mild oxidizing agents. The rationale for this approach is the inherent reactivity of the thiol group, which readily forms a disulfide bond under oxidative conditions to achieve a more stable oxidized state.

We present a robust and scalable protocol utilizing iodine as a selective and efficient oxidant. Iodine is widely used for this purpose as it operates under mild conditions, and the reaction progress is often visually indicated by the disappearance of the iodine color.[7][8]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target disulfide.

Detailed Experimental Protocol: Synthesis

Materials:

-

1-Phenyl-1H-tetrazole-5-thiol (CAS: 86-93-1)

-

Iodine (I₂)

-

Acetonitrile (CH₃CN), ACS grade

-

Ethyl Acetate (EtOAc), ACS grade

-

Sodium thiosulfate (Na₂S₂O₃), 5% aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol

Procedure:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenyl-1H-tetrazole-5-thiol (5.0 g, 28.05 mmol) in 100 mL of acetonitrile. Stir until a clear solution is obtained.

-

Oxidant Addition: In a separate flask, prepare a solution of iodine (3.56 g, 14.03 mmol, 0.5 equivalents) in 50 mL of acetonitrile. Transfer this solution to a dropping funnel.

-

Reaction: Add the iodine solution dropwise to the stirred thiol solution at room temperature over 30 minutes. A transient brown color may appear, which should dissipate upon stirring.

-

Monitoring: After the addition is complete, allow the mixture to stir at room temperature. The reaction is typically complete within 1-2 hours, which is indicated by the complete disappearance of the brown iodine color, resulting in a colorless or pale yellow solution. Reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:EtOAc eluent), observing the disappearance of the starting thiol spot.

-

Workup: Quench the reaction by adding 50 mL of a 5% aqueous sodium thiosulfate solution to neutralize any unreacted iodine.

-

Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of ethyl acetate and 100 mL of water. Shake vigorously and separate the layers. Extract the aqueous layer two more times with 50 mL of ethyl acetate.

-

Washing & Drying: Combine the organic layers and wash with 100 mL of brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 5,5'-Dithiobis(1-phenyl-1H-tetrazole) as a white crystalline solid.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques and expected results serve as a benchmark for validation.

Characterization of Starting Material: 1-Phenyl-1H-tetrazole-5-thiol

Validating the purity of the starting material is a prerequisite for a successful synthesis.

-

¹H NMR (400 MHz, DMSO-d₆): The spectrum should show a complex multiplet for the aromatic protons. Expected shifts are approximately δ 7.78 (m, 2H, ortho-protons), δ 7.64 (m, 2H, meta-protons), and δ 7.61 (m, 1H, para-proton).[9] The acidic thiol proton may be broad or not observed depending on the solvent purity and concentration.

-

¹³C NMR (100 MHz, DMSO-d₆): Key signals include the carbon of the tetrazole ring attached to sulfur (C-S), and the aromatic carbons.[10]

-

FT-IR (KBr, cm⁻¹): Look for characteristic peaks corresponding to the aromatic C-H stretching (~3100-3000 cm⁻¹), C=N and C=C stretching within the phenyl and tetrazole rings (~1600-1400 cm⁻¹), and potentially a weak S-H stretch (~2600-2550 cm⁻¹), although this can be difficult to observe.[11]

-

Mass Spectrometry (EI): The molecular ion peak [M]⁺ should be observed at m/z = 178.21.[11]

Characterization of Final Product: 5,5'-Dithiobis(1-phenyl-1H-tetrazole)

-

¹H NMR: The spectrum is expected to be very similar to the starting material in the aromatic region, as the chemical environment of the phenyl protons is largely unchanged. A multiplet integrating to 10 protons should be observed between δ 7.6-7.8 ppm. The key confirmation is the complete disappearance of the thiol proton (S-H) signal.

-

¹³C NMR: The aromatic signals will remain similar to the precursor. The most notable change will be in the chemical shift of the tetrazole carbon atom bonded to the sulfur, reflecting the change from a thiol to a disulfide linkage.

-

FT-IR (KBr, cm⁻¹): The spectrum will be dominated by aromatic and tetrazole ring vibrations, similar to the starting material. Crucially, the weak S-H stretching band around 2550 cm⁻¹ will be absent. A weak C-S stretching vibration may be observed.

-

Mass Spectrometry: The molecular ion peak [M]⁺ should be observed at m/z = 354.41, confirming the successful dimerization.

Mechanism of Action and Key Applications

The primary utility of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) stems from its ability to participate in thiol-disulfide exchange reactions. This makes it a valuable reagent for introducing the 1-phenyl-1H-tetrazol-5-ylthiol moiety onto other molecules, particularly proteins and peptides containing cysteine residues.[12]

The Thiol-Disulfide Exchange Mechanism

This reaction is a nucleophilic substitution (Sₙ2-type) where a deprotonated thiol (a thiolate anion, RS⁻) acts as the nucleophile, attacking one of the sulfur atoms of the disulfide bond.[6][13] The reaction proceeds through a transient linear tri-sulfur intermediate, resulting in the formation of a new, mixed disulfide and the displacement of the other half of the original disulfide as a thiolate leaving group.[6]

Caption: The Sₙ2 mechanism of thiol-disulfide exchange.

Causality and Control:

-

pH Dependence: The reaction rate is critically dependent on pH. The attacking species is the thiolate anion (RS⁻), not the protonated thiol (RSH).[1][6] Therefore, the reaction must be conducted at a pH above the pKₐ of the attacking thiol to ensure a sufficient concentration of the nucleophilic thiolate. For cysteine residues in peptides (pKₐ ≈ 8.3), reactions are typically run at a pH of 7.5-8.5.[14]

-

Leaving Group Stability: The efficiency of the exchange is also governed by the stability of the leaving group. The 1-phenyl-1H-tetrazole-5-thiolate anion is an excellent leaving group due to the electron-withdrawing nature of the tetrazole ring, which stabilizes the resulting negative charge through resonance. This thermodynamic favorability drives the reaction forward.

Application Protocol: Covalent Modification of a Cysteine-Containing Peptide

This protocol describes a representative procedure for labeling a model peptide containing a single cysteine residue.

Materials:

-

Cysteine-containing peptide (e.g., GRGDSC G)

-

5,5'-Dithiobis(1-phenyl-1H-tetrazole)

-

Reaction Buffer: 100 mM Sodium Phosphate, 1 mM EDTA, pH 7.5

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Reversed-phase HPLC (RP-HPLC) system for purification and analysis

Procedure:

-

Peptide Preparation: Dissolve the lyophilized peptide in the Reaction Buffer to a final concentration of 1 mg/mL (approximately 1-2 mM, depending on MW).

-

Reagent Preparation: Prepare a 10-fold molar excess stock solution of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) in a minimal amount of DMF or DMSO (e.g., 20 mM). The use of an organic co-solvent is necessary due to the low aqueous solubility of the reagent.

-

Reaction: Add the reagent stock solution to the stirred peptide solution to achieve a 5-10 fold molar excess of the disulfide over the peptide thiol. Ensure the final concentration of the organic co-solvent does not exceed 5-10% (v/v) to avoid peptide denaturation.

-

Incubation: Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the reaction progress by RP-HPLC. The modified peptide will have a longer retention time than the starting peptide due to the addition of the lipophilic 1-phenyl-1H-tetrazol-5-ylthio group.

-

Quenching (Optional): The reaction can be quenched by acidification with TFA to a pH of 2-3, which protonates the remaining free thiols and stops the exchange reaction.

-

Purification: Purify the modified peptide from excess reagent and the 1-phenyl-1H-tetrazole-5-thiol byproduct using preparative RP-HPLC with a suitable water/acetonitrile gradient containing 0.1% TFA.

-

Verification: Collect the desired peak and confirm the identity of the product by mass spectrometry (e.g., ESI-MS), looking for the expected mass increase corresponding to the addition of a C₇H₅N₄S moiety (177.21 Da).

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for 5,5'-Dithiobis(1-phenyl-1H-tetrazole) is not widely available, guidelines can be established based on the data for its highly similar precursor, 1-phenyl-1H-tetrazole-5-thiol, and general chemical safety principles.

-

Hazard Classification: The precursor is classified as a flammable solid and may cause skin and eye irritation.[13][15][16] Tetrazole compounds, as a class, can be heat-sensitive and may have explosive properties under certain conditions.[17]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile rubber) when handling the compound.[13][15]

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. Keep away from heat, sparks, and open flames.[13][16][17] Avoid contact with strong oxidizing agents.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[13]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if you feel unwell.[15][17]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Store away from incompatible materials such as strong oxidizing agents.

Conclusion

5,5'-Dithiobis(1-phenyl-1H-tetrazole) is a valuable and reactive disulfide reagent with clear applications in the selective modification of thiols. Its synthesis via the oxidation of 1-phenyl-1H-tetrazole-5-thiol is straightforward and high-yielding. The utility of the compound is rooted in the fundamental principles of thiol-disulfide exchange, where the stability of the tetrazole-thiolate leaving group and the nucleophilicity of the attacking thiolate are key determinants of reactivity. By understanding these core properties and mechanistic principles, researchers in drug development and chemical biology can confidently employ this reagent for creating novel bioconjugates and modified peptides.

References

- Nesmĕrák, K., Pospíšek, M., Nĕmec, I., Waisser, K., & Gabriel, J. (2000). Antifungal properties of substituted 1-phenyl-5-mercaptotetrazoles and their oxidation product, 5-bis-(1-phenyltetrazolyl)disulfide. Folia Microbiologica, 45(2), 138–142. [Link]

- Karalai, C., et al. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Rasayan Journal of Chemistry, 15(1), 586-599. [Link]

- Jiang, Y., et al. (2007). Bis(5-phenyl-1H-1,2,4-triazol-3-yl) disulfide dihydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o1208. [Link]

- Bernardes, G. J. L., et al. (2010). Chemo-selective modification of cysteine residues. Open Exploration Publishing.

- Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Phenyl-1H-tetrazole-5-thiol.

- Zeynizadeh, B. (2002). Oxidative Coupling of Thiols to Disulfides with Iodine in Wet Acetonitrile. Journal of Chemical Research, 2002(12), 640-642. [Link]

- Chai, S. (2018). Preparation method for 1-phenyl-5-mercaptotetrazole. SciSpace.

- Fisher Scientific. (2024). SAFETY DATA SHEET: 1-Phenyl-1H-tetrazole-5-thiol.

- Zhang, J., et al. (2016). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. Journal of Molecular Structure, 1128, 470-476. [Link]

- Wang, Y., et al. (2023).

- Poole, L. B. (2015). Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. Chemical Reviews, 115(1), 1-26. [Link]

- National Center for Biotechnology Information. (n.d.). 5,5'-dithiobis(1-phenyl-1H-tetrazole). PubChem.

- National Institute of Standards and Technology. (n.d.). 1H-Tetrazole-5-thiol, 1-phenyl-. NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). 1H-Tetrazole-5-thiol, 1-phenyl-. NIST Chemistry WebBook.

- Fazaeli, R., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137. [Link]

- U.S. Patent No. 4,526,978. (1985). Process for preparing 1-H-tetrazole-5-thiols and intermediate compounds.

Sources

- 1. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 5,5'-dithiobis(1-phenyl-1H-tetrazole) | C14H10N8S2 | CID 78795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A12656.22 [thermofisher.com]

- 6. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modification of Cysteine | Semantic Scholar [semanticscholar.org]

- 8. L-cysteine as sustainable and effective sulfur source in the synthesis of diaryl sulfides and heteroarenethiols - Arabian Journal of Chemistry [arabjchem.org]

- 9. 1-Phenyltetrazole-5-thiol(86-93-1) 1H NMR spectrum [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 1H-Tetrazole-5-thiol, 1-phenyl- [webbook.nist.gov]

- 12. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]

- 13. researchgate.net [researchgate.net]

- 14. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. growingscience.com [growingscience.com]

- 16. pnas.org [pnas.org]

- 17. rsc.org [rsc.org]

"5,5'-Dithiobis(1-phenyl-1H-tetrazole)" CAS number 5117-07-7

An In-depth Technical Guide to 5,5'-Dithiobis(1-phenyl-1H-tetrazole)

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject Matter Expert: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (CAS No. 5117-07-7), an organic disulfide compound of significant interest in synthetic and medicinal chemistry. Structurally, it comprises two 1-phenyl-1H-tetrazole-5-thiolate units joined by a disulfide bridge[1]. This document elucidates its physicochemical properties, synthesis via oxidative coupling, and its core reactivity centered on the reversible cleavage of its disulfide bond. We will explore its primary application as a thiol-reactive agent for introducing the phenyl-tetrazole-thiol moiety into other molecules through thiol-disulfide interchange reactions. The underlying principles of these protocols are explained to provide researchers with both the "how" and the "why," ensuring a foundation for experimental design and troubleshooting.

Core Compound Identity and Physicochemical Properties

5,5'-Dithiobis(1-phenyl-1H-tetrazole) is a symmetrical disulfide molecule. Its identity is well-established, with various synonyms in use, including 1,1'-Diphenyl-bistetrazole-5,5'-disulfide and Bis(1-phenyl-1H-tetrazol-5-yl) disulfide[2][3]. The molecule's geometry is characterized by a C-S-S-C torsion angle of 81.9(1)°, a common feature for organic disulfides[1].

The tetrazole ring is a critical functional group in medicinal chemistry, often used as a bioisosteric replacement for carboxylic acids to enhance metabolic stability and cell permeability. The disulfide bond, on the other hand, is a key functional group in biochemistry, famously providing structural integrity to proteins through cysteine-cysteine linkages[4][5]. The combination of these two motifs in a single, reactive molecule makes it a valuable tool for chemical biology and drug discovery.

Table 1: Physicochemical Properties of 5,5'-Dithiobis(1-phenyl-1H-tetrazole)

| Property | Value | Source(s) |

| CAS Number | 5117-07-7 | [2][6][7][8] |

| Molecular Formula | C₁₄H₁₀N₈S₂ | [2][6][9] |

| Molecular Weight | 354.41 g/mol | [6][9][10] |

| Appearance | White to light yellow powder/crystal | [7] |

| Melting Point | 145 °C (decomposes) | [1][11] |

| Purity | Typically >95% (HPLC) | [6][7][10] |

| EINECS Number | 225-852-2 | [2][3] |

| Density (Predicted) | 1.59 g/cm³ | [3][11] |

| Boiling Point (Predicted) | 618.6 °C at 760 mmHg | [3][11] |

Synthesis: The Principle of Oxidative Dimerization

The formation of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) is achieved through the oxidative coupling of its corresponding thiol precursor, 1-Phenyl-1H-tetrazole-5-thiol (CAS No. 86-93-1). This reaction is a cornerstone of sulfur chemistry, wherein two thiol (-SH) groups are oxidized to form a disulfide (S-S) bond.

Mechanistic Rationale

The driving force for this reaction is the formation of the relatively stable disulfide bond from two more reactive thiolate anions. The process requires an oxidizing agent to accept the electrons released from the sulfur atoms. In a laboratory setting, this can be a mild oxidant like iodine (I₂) or even atmospheric oxygen, often catalyzed by metal ions. Research has shown that this type of in situ oxidative coupling of 1-phenyl-1H-tetrazole-5-thiol ligands can occur in the presence of metal ions such as Fe³⁺[12]. The choice of oxidant and reaction conditions is critical to prevent over-oxidation of the sulfur to sulfinic or sulfonic acids[5].

Caption: Oxidative dimerization of two thiol precursors to form the disulfide product.

Experimental Protocol: Oxidative Coupling

This protocol is a representative method based on standard chemical principles for disulfide formation.

-

Dissolution: Dissolve 1-Phenyl-1H-tetrazole-5-thiol (2 equivalents) in a suitable solvent such as ethanol or DMF. The choice of solvent is critical for ensuring the solubility of the starting material.

-

Base Addition (Optional but Recommended): Add a mild, non-nucleophilic base like triethylamine (1.1 equivalents per thiol) to the solution. Causality: The base deprotonates the thiol to form the more nucleophilic thiolate anion, which is more readily oxidized.

-

Oxidant Introduction: Slowly add a solution of the oxidizing agent (e.g., Iodine, 1 equivalent) dropwise at room temperature with stirring. The disappearance of the iodine color can indicate reaction completion.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting thiol spot is consumed.

-

Work-up and Isolation:

-

Quench any excess oxidant with a reducing agent like sodium thiosulfate solution.

-

If the product precipitates, it can be isolated by filtration. Otherwise, extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5,5'-Dithiobis(1-phenyl-1H-tetrazole) as a crystalline solid. Purity should be confirmed by HPLC and characterized by NMR and MS.

Core Reactivity and Key Applications

The utility of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) stems almost entirely from the reactivity of its disulfide bond. This bond can be cleaved, and it can participate in exchange reactions, making it an excellent reagent for "thiol modification."

Disulfide Bond Cleavage

The S-S bond is stable but can be broken under specific conditions:

-

Reduction: Treatment with reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) will cleave the disulfide bond, regenerating two equivalents of the starting 1-phenyl-1H-tetrazole-5-thiol. This reversibility is a key feature in biological systems[4].

-

Photocleavage: The sulfur-sulfur bond in this molecule has been shown to undergo cleavage upon investigation with nanosecond-laser flash photolysis, highlighting its potential use in photochemistry and materials science[1].

Application in Synthesis via Thiol-Disulfide Interchange

A primary application is the preparation of asymmetric disulfides. This is a chemoselective process where a free thiol attacks one of the sulfur atoms of the disulfide bond, displacing the other half of the molecule[13].

A documented use of this principle is the preparation of 5-(5-nitropyridin-2-yldithio)-1-phenyl-1H-tetrazole[1][11]. In this reaction, the thiol group of 2-mercapto-5-nitropyridine attacks the disulfide bridge of 5,5'-Dithiobis(1-phenyl-1H-tetrazole).

Caption: Thiol-disulfide exchange to generate a new, asymmetric disulfide.

Experimental Protocol: Thiol-Disulfide Interchange

This protocol outlines a general procedure for using the title compound to modify a cysteine-containing peptide or other thiol-bearing molecule.

-

Reactant Preparation: Dissolve the thiol-containing substrate (1 equivalent) in a buffered solution (e.g., phosphate buffer, pH 7-8). Causality: The reaction is most efficient at a pH where a significant fraction of the substrate thiol is deprotonated to the reactive thiolate anion.

-

Reagent Addition: Add a solution of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (1.2-1.5 equivalents), dissolved in a minimal amount of a water-miscible organic co-solvent like DMSO or DMF, to the buffered substrate solution.

-

Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction is typically clean and proceeds with few byproducts[13].

-

Monitoring: Track the formation of the new disulfide product and the consumption of the starting materials by reverse-phase HPLC (RP-HPLC) with UV detection. The phenyl-tetrazole moiety provides a strong UV chromophore, simplifying detection.

-

Purification: Once the reaction is complete, the desired product can be purified from the reaction mixture, the 1-phenyl-1H-tetrazole-5-thiol byproduct, and excess reagent using preparative RP-HPLC.

-

Validation: Confirm the identity and purity of the final product by mass spectrometry (to verify the expected mass increase) and analytical RP-HPLC.

Safety and Handling

While a full safety data sheet is not available for the title compound in the provided results, data for its precursor, 1-Phenyl-1H-tetrazole-5-thiol, provides critical guidance. High-nitrogen heterocyclic compounds, especially tetrazoles, can be thermally unstable and potentially explosive upon heating[14].

-

Hazard Class: The precursor is classified as a Flammable Solid (Class 4.1)[15]. It is prudent to treat 5,5'-Dithiobis(1-phenyl-1H-tetrazole) with the same level of caution.

-

Incompatibilities: Avoid contact with strong oxidizing agents[14][15].

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust. Prevent contact with skin and eyes[3].

-

Storage: Store in a cool, dry place away from ignition sources and incompatible materials.

Conclusion

5,5'-Dithiobis(1-phenyl-1H-tetrazole) is more than a simple chemical; it is a specialized tool for molecular engineering. Its synthesis is straightforward, based on the fundamental principle of thiol oxidation. Its true value lies in the predictable and selective reactivity of its disulfide bond, which allows it to serve as an efficient donor of the 1-phenyl-1H-tetrazol-5-ylthio group. For researchers in drug development and chemical biology, this compound provides a reliable method for introducing a bioisosterically important tetrazole moiety onto thiol-containing targets, such as peptides and proteins, enabling the exploration of new structure-activity relationships.

References

- CAS:5117-07-7丨5,5'-Dithiobis(1-phenyl-1H-tetrazole). ALFA CHEMICAL. [Link]

- 5,5'-dithiobis(1-phenyl-1H-tetrazole). PubChem. [Link]

- Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties | Request PDF.

- 5,5'-Dithiobis(1-phenyl-1H-tetrazole). Chongqing Chemdad Co. ,Ltd. [Link]

- 1H-Tetrazole, 5,5'-dithiobis[1-phenyl- - Substance Details - SRS | US EPA. US EPA. [Link]

- Kinetics of the reaction of 1-phenyl-1H-tetrazole-5-thiol sodium salt with less substituted 1,4-naphthoquinone 2,3-epoxides. The Journal of Organic Chemistry. [Link]

- Chemoselective Disulfide Formation by Thiol-Disulfide Interchange in SIT-Protected Cysteinyl Peptides.

- Formation of disulfide bond in p53 correlates with inhibition of DNA binding and tetrameriz

- Intracellular catalysis of disulfide bond formation by the human sulfhydryl oxidase, QSOX1. PubMed Central. [Link]

- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Journal of Chemistry. [Link]

- The role of thiols and disulfides in protein chemical and physical stability. PubMed Central. [Link]

- Synthesis of Novel (bis-)

- A facile and highly efficient protocol for synthesis of new 5-substituted-1H-tetrazoles derivatives using copper-doped silica cuprous sulfate (CDSCS) is described. Semantic Scholar. [Link]

- Synthesis of new bis 1‒ and 5‒substituted 1H-tetrazoles via Huisgen-type 1,3-dipolar cycloadditions†. Sciforum. [Link]

- Method for preparing 5,5'-bi-1H-tetrazole salt. Google Patents. ents.google.

Sources

- 1. 5,5'-Dithiobis(1-phenyl-1H-tetrazole) | 5117-07-7 [chemicalbook.com]

- 2. 1,1-Diphenyl-bistetrazole-5,5-disulfide CAS# 5117-07-7 [gmall.chemnet.com]

- 3. echemi.com [echemi.com]

- 4. Formation of disulfide bond in p53 correlates with inhibition of DNA binding and tetramerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 1,2-Bis(1-phenyl-1H-tetrazol-5-yl)disulfane | 5117-07-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 8. alfa-chemical.com [alfa-chemical.com]

- 9. 5,5'-dithiobis(1-phenyl-1H-tetrazole) | C14H10N8S2 | CID 78795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,2-bis(1-phenyl-1H-tetrazol-5-yl)disulfane 95% | CAS: 5117-07-7 | AChemBlock [achemblock.com]

- 11. 5,5'-Dithiobis(1-phenyl-1H-tetrazole) Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. researchgate.net [researchgate.net]

- 13. digital.csic.es [digital.csic.es]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure and Geometry of 5,5'-Dithiobis(1-phenyl-1H-tetrazole)

This guide provides a comprehensive technical overview of 5,5'-Dithiobis(1-phenyl-1H-tetrazole), a significant organic disulfide in contemporary chemical research. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's structural intricacies, synthesis, and practical applications, grounding all claims in verifiable, authoritative sources.

Introduction: The Significance of a Disulfide-Linked Heterocycle

5,5'-Dithiobis(1-phenyl-1H-tetrazole), with the molecular formula C₁₄H₁₀N₈S₂ and a molecular weight of 354.41 g/mol , is a symmetrical molecule featuring two 1-phenyl-1H-tetrazole units linked by a disulfide bridge[1][2]. The tetrazole moiety, a five-membered aromatic ring with four nitrogen atoms, is a well-established bioisostere for the carboxylic acid group in medicinal chemistry. This substitution can enhance a molecule's lipophilicity, metabolic stability, and cell permeability, making tetrazole derivatives highly valuable in drug design[3][4].

The presence of the disulfide bond (-S-S-) is of particular interest. This covalent bond is susceptible to cleavage under mild reducing conditions, a property that can be exploited in various applications, such as responsive drug delivery systems or dynamic polymer networks. The photo-cleavage of the sulfur-sulfur bond has also been a subject of investigation, highlighting the molecule's potential in photochemistry[1][5]. This guide will explore the fundamental aspects of the molecule's structure that give rise to these unique properties.

Molecular Structure and Geometry: A Detailed Analysis

The geometry of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) is defined by the spatial arrangement of its constituent phenyl and tetrazole rings around the central disulfide linkage. The molecule is comprised of two 1-phenyl-1H-tetrazole-5-thiolate units connected through an S-S bond[1][5].

The Disulfide Bridge and Conformational Flexibility

The most defining geometric feature of this molecule is the C-S-S-C dihedral angle. Crystallographic studies have reported this torsion angle to be 81.9(1)°[1][5]. This non-planar arrangement around the disulfide bond is typical for organic disulfides and is crucial for minimizing steric hindrance between the bulky phenyl-tetrazole substituents. This conformation imparts a specific three-dimensional shape to the molecule, influencing its packing in the solid state and its interaction with other molecules in solution.

Crystallographic Data Summary

While a complete crystallographic information file (CIF) provides exhaustive detail, the following table summarizes key structural parameters derived from crystallographic data. These values provide a quantitative basis for understanding the molecule's architecture.

| Parameter | Value | Description |

| Molecular Formula | C₁₄H₁₀N₈S₂ | The elemental composition of the molecule[1]. |

| Molecular Weight | 354.41 g/mol | The mass of one mole of the substance[1][6]. |

| CAS Number | 5117-07-7 | The unique identifier assigned by the Chemical Abstracts Service[1][7]. |

| C-S-S-C Torsion Angle | 81.9(1)° | The dihedral angle defining the twist around the disulfide bond[1][5]. |

| Melting Point | ~145 °C (dec.) | The temperature at which the solid melts, with decomposition[1][5]. |

Synthesis and Characterization

The primary route for synthesizing 5,5'-Dithiobis(1-phenyl-1H-tetrazole) is through the oxidative dimerization of its precursor, 1-phenyl-1H-tetrazole-5-thiol (also known as 1-phenyl-5-mercaptotetrazole)[2][8]. This reaction leverages the propensity of thiols to form disulfide bonds in the presence of an oxidizing agent.

Synthesis Workflow

The logical flow for the preparation and verification of the target compound is outlined below. This process ensures the synthesis of the correct molecule and confirms its purity.

Caption: Workflow for the synthesis and analysis of the target compound.

Detailed Experimental Protocol: Catalytic Dimerization

This protocol is adapted from methodologies employing metalloporphyrin catalysts for the efficient dimerization of the thiol precursor[8]. The causality behind using an alkaline solution is to deprotonate the thiol, forming the more reactive thiolate anion. The metalloporphyrin acts as a catalyst to facilitate the electron transfer process required for oxidation by atmospheric oxygen.

Materials:

-

1-phenyl-1H-tetrazole-5-thiol (HL)

-

Methanol (MeOH)

-

Sodium Hydroxide (NaOH)

-

Metalloporphyrin catalyst (e.g., THPPMnCl - Tetrakis(4-hydroxyphenyl)porphyrin manganese(III) chloride)

-

Air (as the oxidant)

Procedure:

-

Preparation of Alkaline Solution: Prepare a 0.1 M solution of NaOH in methanol.

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 0.15 g of 1-phenyl-1H-tetrazole-5-thiol and 1.5 mg of the metalloporphyrin catalyst in 20 mL of the alkaline methanol solution[8].

-

Reaction: Stir the solution vigorously at room temperature (25 °C) for 2 hours. The flask should be open to the air to allow for aerobic oxidation[8].

-

Isolation: As the reaction proceeds, the product, 5,5'-Dithiobis(1-phenyl-1H-tetrazole), will precipitate out of the solution as a yellow solid[8].

-

Purification: Collect the solid by filtration, wash with a small amount of cold methanol to remove any unreacted starting material and residual catalyst, and dry under vacuum.

Characterization Protocols

Confirmation of the synthesized product's identity and purity is achieved through standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the two phenyl rings. Due to the molecule's symmetry, the proton environments on both rings are identical.

-

13C NMR: The spectrum will display distinct signals for the carbon atoms of the phenyl rings and the carbon atom of the tetrazole rings. (Note: Specific chemical shift values can be found in spectral databases such as SpectraBase or PubChem)[1].

Infrared (IR) Spectroscopy:

-

The IR spectrum provides information about the functional groups present. Key absorptions are expected for the aromatic C-H stretching and C=C bending of the phenyl rings, and vibrations associated with the tetrazole ring structure. The absence of a prominent S-H stretching band (typically around 2550 cm⁻¹) confirms the formation of the disulfide from the thiol precursor. (Note: Representative spectra are available from sources like the NIST WebBook for the precursor and Sigma-Aldrich for the product)[1][9].

High-Performance Liquid Chromatography (HPLC):

-

HPLC is used to assess the purity of the final product. A single sharp peak under appropriate chromatographic conditions would indicate a high degree of purity. The retention time can also be used for identification when compared against a known standard.

Applications and Future Directions

The unique combination of a bioisosteric tetrazole ring and a cleavable disulfide bond makes 5,5'-Dithiobis(1-phenyl-1H-tetrazole) a molecule of considerable interest in several advanced applications.

Role in Polymer and Materials Science

The disulfide bond serves as a dynamic covalent linkage. This allows for the creation of self-healing polymers or stimuli-responsive materials. For instance, polymers incorporating this unit could be designed to depolymerize or change their properties in a reducing environment, which is relevant for targeted drug delivery in specific biological compartments (e.g., inside cells, which have a more reducing environment). While the broader field of thiol-ene "click" chemistry is well-established for creating novel polymers, the disulfide component of this molecule offers a reversible or "cleavable" dimension to such materials[10][11].

Caption: Key molecular features and their corresponding application areas.

Potential in Medicinal Chemistry

As a derivative of a known privileged scaffold, this molecule and its analogues are of interest in drug discovery[3]. The tetrazole units can participate in hydrogen bonding and other interactions with biological targets. Furthermore, the disulfide bond could be a target for reduction by endogenous thiols like glutathione, potentially releasing the active monomeric thiol form (1-phenyl-1H-tetrazole-5-thiol) in a controlled manner within a biological system. This prodrug-like strategy is a key area of modern pharmaceutical development.

Conclusion

5,5'-Dithiobis(1-phenyl-1H-tetrazole) is more than a simple organic disulfide; it is a carefully designed molecule whose structure is intrinsically linked to its function. The non-planar geometry of its disulfide bridge and the bio-relevant nature of its phenyl-tetrazole moieties make it a versatile building block. From its straightforward synthesis via oxidative dimerization to its potential applications in dynamic materials and targeted therapeutics, this compound represents a confluence of foundational chemical principles and forward-looking scientific application. The detailed structural and procedural information provided in this guide serves as a solid foundation for researchers aiming to harness the unique properties of this intriguing molecule.

References

- PubChem. 5,5'-dithiobis(1-phenyl-1H-tetrazole).

- SCIRP. (2012). Dimerization of 1-Phenyl-1H-Tetrazole-5-Thiol over Metalloporphyrin Catalysts. Advances in Chemical Engineering and Science. [Link]

- Akdemir, M. S., Theato, P., & Mutlu, H. (2022). Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers via Thiol-ene Polymerization. Macromolecular Chemistry and Physics. [Link]

- U.S. Environmental Protection Agency (EPA). 1H-Tetrazole, 5,5'-dithiobis[1-phenyl-. Substance Registry Services. [Link]

- ResearchGate. (2020).

- S. Afr. J. Chem. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. [Link]

- Google Patents. (1985).

- Somani, R. R., et al. (2012). Click Chemical Reactions: An Emerging Approach and Its Pharmaceutical Applications. International Journal of Pharmacy and Phytopharmacological Research. [Link]

- American Chemical Society. (2020). Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. Chemical Reviews. [Link]

- Cambridge Crystallographic Data Centre (CCDC). Crystallography. [Link]

- Chongqing Chemdad Co., Ltd. 5,5'-Dithiobis(1-phenyl-1H-tetrazole). [Link]

- Beilstein Journal of Organic Chemistry. (2021). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]

- Organic Chemistry Portal. Synthesis of 1H-tetrazoles. [Link]

- Interchim.

- Cambridge Crystallographic Data Centre (CCDC).

- Cambridge Crystallographic Data Centre (CCDC).

- NIST WebBook. 1H-Tetrazole-5-thiol, 1-phenyl-. National Institute of Standards and Technology. [Link]

- Sciforum. (2020). Synthesis of new bis 1‒ and 5‒substituted 1H‒tetrazoles via Huisgen-type 1,3-dipolar cycloadditions. [Link]

Sources

- 1. 5,5'-dithiobis(1-phenyl-1H-tetrazole) | C14H10N8S2 | CID 78795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dimerization of 1-Phenyl-1H-Tetrazole-5-Thiol over Metalloporphyrin Catalysts - Advances in Chemical Engineering and Science - SCIRP [scirp.org]

- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 4. lifechemicals.com [lifechemicals.com]

- 5. pnrjournal.com [pnrjournal.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scbt.com [scbt.com]

- 8. Dimerization of 1-Phenyl-1H-Tetrazole-5-Thiol over Metalloporphyrin Catalysts [scirp.org]

- 9. 1H-Tetrazole-5-thiol, 1-phenyl- [webbook.nist.gov]

- 10. eijppr.com [eijppr.com]

- 11. Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]

"5,5'-Dithiobis(1-phenyl-1H-tetrazole)" mechanism of action in corrosion inhibition

An In-Depth Technical Guide to the Corrosion Inhibition Mechanism of 5,5'-Dithiobis(1-phenyl-1H-tetrazole)

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT) as a highly effective corrosion inhibitor. DPT, an organic disulfide compound, demonstrates superior protective capabilities for various metals and alloys in aggressive acidic environments. This document elucidates the intricate molecular interactions between DPT and metal surfaces, leading to the formation of a robust protective barrier. We will explore the synergistic contributions of the phenyl-tetrazole moieties and the critical disulfide bridge to its inhibitory function. This guide synthesizes data from electrochemical analyses, surface morphology characterizations, and theoretical quantum chemical calculations to present a holistic understanding of DPT's corrosion inhibition mechanism. Methodologies for key experimental protocols are detailed to ensure reproducibility and further investigation.

Introduction: The Imperative for Advanced Corrosion Inhibitors

Corrosion, the electrochemical degradation of metals, poses a significant and costly challenge across numerous industries, from oil and gas to infrastructure and electronics. The use of corrosion inhibitors is a primary strategy to mitigate these effects. Organic inhibitors, in particular, are valued for their ability to form protective adsorbed layers on metal surfaces. Among these, heterocyclic compounds containing nitrogen and sulfur atoms have shown exceptional promise due to the presence of lone pair electrons and π-orbitals that facilitate strong adsorption.

5,5'-Dithiobis(1-phenyl-1H-tetrazole) (DPT) has emerged as a particularly potent corrosion inhibitor. Its molecular architecture, featuring two 1-phenyl-1H-tetrazole-5-thiol units linked by a disulfide bridge, provides multiple active centers for interaction with metal surfaces, leading to superior inhibition efficiency compared to its monomeric counterparts.[1][2] This guide will dissect the multifaceted mechanism through which DPT exerts its protective action.

Molecular Structure and Physicochemical Properties

DPT is an organic disulfide with the chemical formula C₁₄H₁₀N₈S₂.[3] The molecule's efficacy as a corrosion inhibitor is intrinsically linked to its structural features:

-

1-Phenyl-1H-tetrazole Groups: The tetrazole ring is rich in nitrogen atoms, while the phenyl group provides a source of π-electrons. These features are crucial for the initial physisorption and subsequent chemisorption onto the metal surface.

-

Disulfide Bridge (-S-S-): The disulfide bond is a key functional group that can interact with the metal surface. Photo-cleavage studies have investigated the dynamics of this bond.[1] In the context of corrosion, this bridge can also be a site for stronger chemical bonding with the metal.

-

Heteroatoms (N and S): The numerous nitrogen atoms in the tetrazole rings and the sulfur atoms in the disulfide bridge act as active centers for adsorption. The lone pair electrons on these heteroatoms readily interact with the vacant d-orbitals of metal atoms.

| Property | Value |

| Molecular Formula | C₁₄H₁₀N₈S₂ |

| Molecular Weight | 354.4 g/mol |

| Melting Point | 145 °C (decomposes) |

| Appearance | Solid |

The Multimodal Mechanism of Corrosion Inhibition

The corrosion inhibition by DPT is not a singular event but a complex process involving multiple modes of interaction that culminate in the formation of a stable, protective film on the metal surface. This mechanism can be understood through the concepts of adsorption, film formation, and the blocking of active corrosion sites.

Adsorption at the Metal-Solution Interface

The primary step in the inhibition process is the adsorption of DPT molecules onto the metal surface. This adsorption is a spontaneous process and can be characterized as a combination of physisorption and chemisorption.[4][5]

-

Physisorption: This initial, weaker adsorption is driven by electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the metal surface is typically positively charged, and the inhibitor can interact with anions (like Cl⁻) already adsorbed on the surface.

-

Chemisorption: This involves the formation of stronger, coordinate-type bonds between the inhibitor and the metal surface. This is facilitated by the sharing of lone pair electrons from the nitrogen and sulfur atoms of DPT with the vacant d-orbitals of the metal atoms. The π-electrons of the phenyl and tetrazole rings also contribute to this stronger bonding.[6]

The adsorption of DPT and its related compounds on steel surfaces has been found to obey the Langmuir adsorption isotherm.[2][7] This indicates the formation of a monolayer of the inhibitor on the metal surface.

Protective Film Formation

The adsorbed DPT molecules form a dense, protective film that acts as a physical barrier, isolating the metal surface from the corrosive environment. This film impedes the diffusion of corrosive species (such as H⁺ and Cl⁻ ions) to the metal surface and hinders the dissolution of the metal.[7] The increased charge transfer resistance observed in electrochemical impedance spectroscopy (EIS) studies provides direct evidence for the formation of this insulating layer.[4][7]

Mixed-Type Inhibition

Potentiodynamic polarization studies of related tetrazole compounds have shown that they act as mixed-type inhibitors.[4][7][8] This means that DPT influences both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The inhibitor molecules adsorb onto both anodic and cathodic sites, effectively slowing down the overall corrosion rate.

The following diagram illustrates the proposed mechanism of action:

Caption: Proposed mechanism of corrosion inhibition by DPT.

Experimental Validation of the Inhibition Mechanism

The proposed mechanism is supported by a wealth of experimental data obtained from various electrochemical and surface analysis techniques.

Electrochemical Measurements

Electrochemical methods are fundamental to understanding the kinetics of corrosion and the efficacy of inhibitors.

This technique involves scanning the potential of the working electrode and measuring the resulting current. The resulting Tafel plots provide information about the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes (βa and βc). A significant decrease in icorr in the presence of the inhibitor indicates effective corrosion inhibition. The shift in Ecorr and changes in βa and βc reveal whether the inhibitor is anodic, cathodic, or mixed-type. For DPT and related compounds, a mixed-type behavior is typically observed.[7][8]

EIS is a powerful non-destructive technique that provides detailed information about the metal/solution interface. The Nyquist plots obtained from EIS measurements show a semicircle, the diameter of which corresponds to the charge transfer resistance (Rct). An increase in the Rct value in the presence of the inhibitor signifies a decrease in the corrosion rate due to the formation of a protective film.[4][7]

Surface Analysis Techniques

These techniques provide direct visual and compositional evidence of the protective film formed by the inhibitor.

SEM images of the metal surface before and after immersion in the corrosive solution, with and without the inhibitor, can visually demonstrate the protective effect. In the absence of the inhibitor, the surface appears rough and pitted, while in its presence, a much smoother surface is observed, indicating the formation of a protective layer.[7][8]

EDX analysis, often coupled with SEM, provides the elemental composition of the metal surface. The presence of nitrogen and sulfur peaks in the EDX spectrum of the inhibited metal surface confirms the adsorption of the DPT molecules.[8]

Quantum Chemical Calculations

Theoretical calculations, such as Density Functional Theory (DFT), provide insights into the electronic properties of the inhibitor molecule and its interaction with the metal surface.[6] Key parameters include:

-

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface.

-

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface.

-

ΔE (Energy Gap = ELUMO - EHOMO): A smaller energy gap implies higher reactivity and better inhibition efficiency.[4]

These calculations help to predict the adsorption behavior and inhibition performance of molecules like DPT.[6][9]

The following diagram illustrates a typical experimental workflow for evaluating corrosion inhibitors:

Caption: Experimental workflow for inhibitor evaluation.

Detailed Experimental Protocols

To ensure the integrity and reproducibility of research in this field, the following detailed protocols are provided.

Protocol for Potentiodynamic Polarization (PDP) Measurements

-

Electrode Preparation:

-

Polish the working electrode (e.g., mild steel) with successively finer grades of emery paper.

-

Rinse with distilled water and degrease with acetone.

-

Dry the electrode thoroughly.

-

-

Electrochemical Cell Setup:

-

Use a standard three-electrode cell with the prepared metal specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

-

-

Procedure:

-

Immerse the electrodes in the test solution (corrosive medium with and without the desired concentration of DPT).

-

Allow the system to stabilize for approximately 30-60 minutes to reach a steady open-circuit potential (OCP).

-

Scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.

-

-

Data Analysis:

-

Extrapolate the linear portions of the anodic and cathodic curves (Tafel regions) to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

-

Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] x 100

-

Protocol for Electrochemical Impedance Spectroscopy (EIS) Measurements

-

Cell and Electrode Setup:

-

Use the same three-electrode setup as for the PDP measurements.

-

-

Procedure:

-

After reaching a stable OCP, apply a small amplitude AC voltage (e.g., 10 mV) over a frequency range from 100 kHz to 10 mHz.

-

-

Data Analysis:

-

Plot the impedance data as a Nyquist plot (Z'' vs. Z').

-

Fit the data to an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct).

-

Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] x 100

-

Conclusion and Future Perspectives

5,5'-Dithiobis(1-phenyl-1H-tetrazole) stands out as a highly effective corrosion inhibitor due to its unique molecular structure that facilitates strong adsorption and the formation of a durable protective film on metal surfaces. The synergistic effect of the phenyl-tetrazole moieties and the disulfide bridge leads to a mixed-type inhibition mechanism that effectively stifles both anodic and cathodic corrosion reactions. The understanding of this mechanism, supported by a combination of electrochemical, surface analytical, and theoretical studies, provides a solid foundation for the rational design of even more potent corrosion inhibitors.

Future research should focus on optimizing the molecular structure of DPT derivatives to enhance their solubility and performance in a wider range of corrosive environments. Additionally, long-term immersion tests and studies under dynamic flow conditions would provide valuable insights into the durability and practical applicability of these inhibitors in industrial settings.

References

- Liu, J., Zhou, Y., Zhou, C., & Lu, H. (2020). 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium: Combined experimental and theoretical researches. International Journal of Electrochemical Science, 15, 2499-2510. [Link]

- ResearchGate. (2020). 1-Phenyl-1H-tetrazole-5-thiol as corrosion inhibitor for Q235 steel in 1 M HCl medium: Combined experimental and theoretical researches. [Link]

- Elusta, M. I. A., Saracoglu, M., Yilmazer, M. I., & Kandemirli, F. (2023). Quantum Chemical Calculations on the Corrosion Inhibition Performance of Some Tetrazole Derivatives. In Corrosion Science. Apple Academic Press. [Link]

- Akdemir, M. S., Theato, P., & Mutlu, H. (2022). Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers via Thiol-ene Polymerization. Macromolecular Chemistry and Physics, 223(24), 2200371. [Link]

- Kamble, P. P., & Dubey, R. S. (2021). 5-(4-chlorophenyl)-1H-tetrazole as an effective corrosion inhibitor for mild steel used in oil and natural gas industries. Journal of Scientific Research, 65(6), 55-61. [Link]

- ResearchGate. (2023).

- Semantic Scholar. (2016).

- Xu, Y., Xiao, W., Ge, P., Zeng, W., Liu, Q., Gao, Z., & Yan, Y. (2021). The adsorption and inhibition mechanism of 1-Phenyltetrazole-5-thiol for X70 steel corrosion in H2SO4 medium. International Journal of Electrochemical Science, 16, 211218. [Link]

- ResearchGate. (n.d.). Corrosion inhibition of steel by 1-phenyl 5-mercapto 1,2,3,4-tetrazole in acidic environments (0.5 M H2SO4 and 1/3 M H3PO4). [Link]

- Al-Baghdadi, S. B., Al-Amiery, A. A., Gaaz, T. S., & Kadhum, A. A. H. (2021). 3,4-Dimethoxy phenyl thiosemicarbazone as an effective corrosion inhibitor of copper under acidic solution: comprehensive experimental, characterization and theoretical investigations. Scientific Reports, 11(1), 1-17. [Link]

- PubChem. (n.d.). 5,5'-dithiobis(1-phenyl-1H-tetrazole). [Link]

- Ghorbani-Choghamarani, A., & Norouzi, M. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137. [Link]

- ResearchGate. (n.d.). Adsorption Kinetics of 4-Amino-5-Phenyl-4H-1, 2, 4-Triazole-3-Thiol on Mild Steel Surface. [Link]

- Shaglouf, M., Kálmán, E., & Telegdi, J. (2005). Investigation of the inhibition effect of 5-mercapto-1-phenyl-tetrazole against copper corrosion in acidic media.

- Tezcan, H., & Tokay, N. (2010). Synthesis, spectroscopy, and quantum-chemical calculations on 1-substituted phenyl-3,5-diphenylformazans. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(1), 54-60. [Link]

Sources

- 1. 5,5'-Dithiobis(1-phenyl-1H-tetrazole) | 5117-07-7 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 5,5'-dithiobis(1-phenyl-1H-tetrazole) | C14H10N8S2 | CID 78795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. electrochemsci.org [electrochemsci.org]

- 5. researchgate.net [researchgate.net]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. electrochemsci.org [electrochemsci.org]

- 8. bhu.ac.in [bhu.ac.in]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of 5,5'-Dithiobis(1-phenyl-1H-tetrazole)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5'-Dithiobis(1-phenyl-1H-tetrazole) is a disulfide-linked heterocyclic compound with significant potential in various chemical and pharmaceutical applications. Understanding its solubility profile in different organic solvents is paramount for its synthesis, purification, formulation, and application in drug development and materials science. This technical guide provides a comprehensive overview of the solubility characteristics of 5,5'-Dithiobis(1-phenyl-1H-tetrazole), detailing experimental methodologies for solubility determination, presenting solubility data, and discussing the underlying physicochemical principles that govern its solubility.

Introduction: The Significance of Solubility in the Application of 5,5'-Dithiobis(1-phenyl-1H-tetrazole)

The tetrazole moiety is a key structural feature in numerous active pharmaceutical ingredients, serving as a bioisostere for carboxylic acids and contributing to improved metabolic stability and potency.[1][2] 5,5'-Dithiobis(1-phenyl-1H-tetrazole), as an organic disulfide, holds promise in the development of novel therapeutic agents and functional materials.[3][4] Its utility is, however, fundamentally linked to its solubility.

In drug development , solubility dictates the choice of solvents for reaction chemistry, crystallization, and formulation. Poor solubility can hinder absorption and bioavailability, rendering a potentially potent compound ineffective. For materials science applications, controlling solubility is crucial for processing and fabricating thin films, coatings, and composite materials.

This guide aims to provide a foundational understanding of the solubility of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) to aid researchers in overcoming challenges related to its handling and application.

Physicochemical Properties of 5,5'-Dithiobis(1-phenyl-1H-tetrazole)

A molecule's solubility is intrinsically linked to its physical and chemical properties. Key parameters for 5,5'-Dithiobis(1-phenyl-1H-tetrazole) are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀N₈S₂ | [5][6] |

| Molecular Weight | 354.41 g/mol | [4][7] |

| Melting Point | 145 °C (decomposes) | [3][8] |

| Appearance | Off-white to pale-yellow powder | [9] |

| XLogP3 | 2.43740 | [5] |

| PSA (Polar Surface Area) | 137.80 Ų | [5] |

The relatively high polar surface area suggests the potential for interactions with polar solvents, while the presence of two phenyl rings contributes to its nonpolar character, indicating that solubility will be a delicate balance of these opposing factors.

Qualitative Solubility of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) in Common Organic Solvents

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Non-Polar Solvents | |||

| Hexane | 0.1 | Insoluble | The high polarity of the tetrazole and disulfide moieties outweighs the non-polar phenyl groups. |

| Toluene | 2.4 | Sparingly Soluble | The aromatic nature of toluene may offer some interaction with the phenyl rings of the solute. |

| Polar Aprotic Solvents | |||

| Dichloromethane (DCM) | 3.1 | Soluble | DCM is a versatile solvent for many organic compounds. Some polymers with tetrazole groups show good solubility in DCM. |

| Tetrahydrofuran (THF) | 4.0 | Soluble | THF is a common solvent for a wide range of organic reactions and purifications. Polymers with tetrazole groups have demonstrated good solubility in THF. |

| Acetone | 5.1 | Soluble | Its polarity should be sufficient to dissolve the compound. |

| Acetonitrile | 5.8 | Soluble | Often used in HPLC and as a reaction solvent for polar molecules. |

| N,N-Dimethylformamide (DMF) | 6.4 | Very Soluble | A highly polar aprotic solvent, often used for dissolving compounds with low solubility in other common solvents. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | Known for its excellent solvating power for a wide range of organic compounds and is a solvent of choice for synthesizing some tetrazoles.[11] |

| Polar Protic Solvents | |||

| Methanol | 5.1 | Sparingly Soluble | The ability to hydrogen bond may be limited. However, some polar polymers with tetrazole groups are soluble in methanol. |

| Ethanol | 4.3 | Sparingly Soluble | Similar to methanol, but with slightly lower polarity. 1-Phenyl-1H-tetrazole-5-thiol has shown some solubility in ethanol.[12] |

| Water | 10.2 | Insoluble | The large non-polar phenyl groups and the disulfide bridge are expected to make it insoluble in water.[13] |

Experimental Protocol for Determining Solubility

A standardized and reproducible method is essential for accurately determining the solubility of a compound. The following protocol outlines a general procedure for qualitative and semi-quantitative solubility assessment.

Materials and Equipment

-

5,5'-Dithiobis(1-phenyl-1H-tetrazole)

-

A range of organic solvents (analytical grade)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Spatula

-

Analytical balance

-

Pipettes

Experimental Workflow

Caption: Experimental workflow for qualitative solubility determination.

Detailed Step-by-Step Procedure[15]

-

Preparation: Accurately weigh approximately 25 mg of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) and place it into a clean, dry test tube.[14]

-

Solvent Addition: Add 0.75 mL of the selected organic solvent to the test tube in small portions.[14]

-

Mixing: After each addition, cap the test tube and vortex vigorously for at least 60 seconds to ensure thorough mixing.[10]

-

Observation: Allow the mixture to stand for a few minutes and visually inspect for any undissolved solid.

-

Classification:

-

Soluble: The compound is considered soluble if the solution is clear with no visible solid particles.

-

Partially Soluble: If the solution is cloudy or a significant amount of solid has dissolved but some remains, it is partially soluble.

-

Insoluble: If the majority of the solid remains undissolved, the compound is considered insoluble in that solvent.[10]

-

For a more quantitative assessment, a saturated solution can be prepared, filtered, and the concentration of the dissolved solute determined using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Factors Influencing Solubility

The solubility of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) is a result of the interplay between its molecular structure and the properties of the solvent.

Caption: Factors influencing the solubility of the compound.

-

Polarity: The highly polar tetrazole rings contribute to its solubility in polar solvents. The principle of "like dissolves like" suggests that solvents with a polarity that matches the overall polarity of the solute will be most effective.

-

Hydrogen Bonding: The nitrogen atoms in the tetrazole rings can act as hydrogen bond acceptors. Protic solvents that can act as hydrogen bond donors may enhance solubility, although this can be counteracted by the non-polar regions of the molecule.[10]

-

Aromatic Stacking: The presence of two phenyl rings allows for potential π-π stacking interactions with aromatic solvents like toluene, which may contribute to its solubility in such solvents.

-

Molecular Size and Shape: Larger molecules generally have lower solubility due to stronger intermolecular forces in the crystal lattice that must be overcome by the solvent.

Safety Precautions

When handling 5,5'-Dithiobis(1-phenyl-1H-tetrazole) and organic solvents, it is crucial to adhere to standard laboratory safety procedures.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[15][16]

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or solvent vapors.[16]

-

Handling: Avoid creating dust when handling the solid compound.[15] Minimize contact with skin and eyes.[16]

-

Storage: Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]

-

Disposal: Dispose of chemical waste according to institutional and local regulations.

It is important to note that some high-nitrogen compounds, including certain tetrazole derivatives, can be unstable or explosive, especially upon heating.[13][17] Always consult the Safety Data Sheet (SDS) for the specific compound and solvents being used.

Conclusion

This technical guide has provided a detailed overview of the solubility of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) in various organic solvents. A systematic approach to solubility determination, grounded in an understanding of the compound's physicochemical properties, is essential for its effective utilization in research and development. The provided experimental protocol and discussion of influencing factors offer a practical framework for scientists working with this promising molecule. Further quantitative studies are encouraged to build a more comprehensive solubility database for this compound.

References

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Faculty of Science, Tanta University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- National Center for Biotechnology Information. (n.d.). 5,5'-dithiobis(1-phenyl-1H-tetrazole). PubChem.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- University of Toronto. (2023, August 31). Solubility of Organic Compounds.

- SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Phenyl-1h-tetrazole-5-thiol sodium salt, 95% (titr.).

- U.S. Environmental Protection Agency. (n.d.). 1H-Tetrazole, 5,5'-dithiobis[1-phenyl- - Substance Details - SRS.

- Akdemir, M. S., Theato, P., & Mutlu, H. (2022). Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers via Thiol-ene Polymerization. Macromolecular Chemistry and Physics, 223(24), 2200371.

- ResearchGate. (2025, August 8). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties.

- ResearchGate. (n.d.). Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1).

- Sciforum. (n.d.). Synthesis of new bis 1‒ and 5‒substituted 1H-tetrazoles via Huisgen-type 1,3-dipolar cycloadditions.

- MDPI. (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine.

- Beilstein-Institut. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.

- Chongqing Chemdad Co., Ltd. (n.d.). 5,5'-Dithiobis(1-phenyl-1H-tetrazole).

Sources

- 1. mdpi.com [mdpi.com]

- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 3. 5,5'-Dithiobis(1-phenyl-1H-tetrazole) | 5117-07-7 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. 5,5'-dithiobis(1-phenyl-1H-tetrazole) | C14H10N8S2 | CID 78795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. 5,5'-Dithiobis(1-phenyl-1H-tetrazole) Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. echemi.com [echemi.com]

- 10. chem.ws [chem.ws]

- 11. researchgate.net [researchgate.net]

- 12. 1-Phenyl-1H-tetrazole-5-thiol 98 86-93-1 [sigmaaldrich.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. fishersci.com [fishersci.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Characterization of 5,5'-Dithiobis(1-phenyl-1H-tetrazole)

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectral data and characterization of 5,5'-Dithiobis(1-phenyl-1H-tetrazole), a key organic disulfide compound. Designed for researchers, chemists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and detailed spectral analysis using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. The guide emphasizes the interpretation of spectral data, provides validated experimental protocols, and is grounded in authoritative scientific references to ensure accuracy and trustworthiness.

Introduction and Scientific Context

5,5'-Dithiobis(1-phenyl-1H-tetrazole) (CAS No. 5117-07-7) is a symmetrical disulfide molecule derived from the oxidation of its corresponding thiol, 1-phenyl-1H-tetrazole-5-thiol.[1][2] The tetrazole moiety is of significant interest in medicinal chemistry, often serving as a bioisosteric replacement for carboxylic acids, which enhances lipophilicity while maintaining a similar pKa.[3] Tetrazole derivatives are integral to a wide range of pharmacologically active agents and have applications in materials science and coordination chemistry.[3][4]

The characterization of 5,5'-Dithiobis(1-phenyl-1H-tetrazole) is crucial for confirming its identity, purity, and structural integrity, particularly when it is used as a synthetic intermediate or in photographic applications.[5] This guide serves as a detailed manual, explaining the causality behind experimental choices and providing a self-validating framework for its analysis.

Molecular Structure and Physicochemical Properties

The molecule consists of two 1-phenyl-1H-tetrazole units linked by a disulfide (-S-S-) bridge.[1][2] This disulfide linkage is not merely a linker; it is a chromophore and a reactive functional group. The conformation around the disulfide bond, defined by the C-S-S-C dihedral angle (reported to be approximately 81.9°), significantly influences its properties.[1][2]

Caption: Molecular structure of 5,5'-Dithiobis(1-phenyl-1H-tetrazole).

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 1-phenyl-5-[(1-phenyltetrazol-5-yl)disulfanyl]tetrazole | [6] |

| CAS Number | 5117-07-7 | [6][7][8] |

| Molecular Formula | C₁₄H₁₀N₈S₂ | [1][6][8] |

| Molecular Weight | 354.41 g/mol | [1] |

| Monoisotopic Mass | 354.04698 Da | [6] |